(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride

chiral resolution enantiomeric purity stereochemistry

(3S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride (CAS 2225126-96-3) is a chiral β-amino acid derivative featuring a benzyl-protected hydroxyl group and a primary amine, provided as a hydrochloride salt for enhanced handling properties. It serves as a versatile building block in medicinal chemistry and peptide synthesis.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7
CAS No. 2225126-96-3
Cat. No. B2634352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
CAS2225126-96-3
Molecular FormulaC11H16ClNO3
Molecular Weight245.7
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CC(=O)O)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1
InChIKeyBCZBAGCTULPTPV-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3S)-3-Amino-4-(benzyloxy)butanoic Acid Hydrochloride (CAS 2225126-96-3): A Chiral β-Amino Acid Scaffold


(3S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride (CAS 2225126-96-3) is a chiral β-amino acid derivative featuring a benzyl-protected hydroxyl group and a primary amine, provided as a hydrochloride salt for enhanced handling properties. It serves as a versatile building block in medicinal chemistry and peptide synthesis . As a protected chiral intermediate, it enables the construction of complex molecules with defined stereochemistry, distinguishing it from its (3R)-enantiomer and non-chiral analogs .

Why (3S)-3-Amino-4-(benzyloxy)butanoic Acid Hydrochloride Cannot Be Replaced by In-Class Analogs


Simple substitution with in-class compounds such as the (3R)-enantiomer, the free base, or non-chiral 4-(benzyloxy)butanoic acid is not viable due to stereochemistry-dependent biological activity, divergent physicochemical properties (e.g., solubility, stability), and distinct synthetic roles . For example, the (3R)-enantiomer has been reported as a DPP-IV inhibitor, whereas the (3S)-enantiomer is utilized in distinct pathways (e.g., HIV protease inhibitor synthesis) . The hydrochloride salt form also provides critical solubility advantages over the free base, which is essential for aqueous-based reactions and assays .

Quantitative Differentiation Evidence for (3S)-3-Amino-4-(benzyloxy)butanoic Acid Hydrochloride (CAS 2225126-96-3)


Chiral Purity and Stereochemical Integrity Differentiate (3S) from (3R) Enantiomer

The target compound (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is specified as a single enantiomer, whereas the (3R)-enantiomer (CAS 2225126-61-2) and its hydrochloride salt (CAS 2225127-07-9) are distinct chemical entities with different biological activities. The (3R)-enantiomer has been reported as a DPP-IV inhibitor, while the (3S)-enantiomer is employed in HIV protease inhibitor synthesis . While no direct head-to-head IC50 data is available for this specific pair, the class-level inference is that stereochemistry dictates biological function, and procurement of the incorrect enantiomer would yield inactive or off-target results .

chiral resolution enantiomeric purity stereochemistry

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base

The hydrochloride salt of (3S)-3-amino-4-(benzyloxy)butanoic acid exhibits enhanced water solubility compared to its free base counterpart. While quantitative solubility data for this specific compound is not publicly available, the general principle is that hydrochloride salts of amino acids typically increase aqueous solubility by several orders of magnitude relative to the neutral free base . In contrast, the free base (3S)-3-amino-4-(benzyloxy)butanoic acid is expected to have limited water solubility, similar to its methyl ester analog which is soluble only in organic solvents like methanol and ethanol . This solubility advantage is critical for applications requiring aqueous reaction conditions or biological assays.

solubility formulation salt form

pH-Dependent Stability Profile Informs Handling and Storage

While compound-specific stability data is not available, class-level data for related β-amino acid derivatives indicates that the free amino group and benzyl ether can undergo hydrolysis or degradation under extreme pH conditions. For instance, a structurally related compound showed 38% hydrolysis after 12 hours at pH 9.5 . In contrast, the hydrochloride salt form of (3S)-3-amino-4-(benzyloxy)butanoic acid may offer improved stability under acidic to neutral conditions . This knowledge informs procurement and storage decisions, as maintaining the compound in its hydrochloride salt form and avoiding prolonged exposure to basic pH can preserve integrity.

stability pH storage conditions

Distinct Synthetic Utility: HIV Protease Inhibitor Intermediate vs. DPP-IV Inhibitor

The (3S)-enantiomer of 3-amino-4-(benzyloxy)butanoic acid hydrochloride has been specifically identified as an intermediate in the synthesis of HIV protease inhibitors . This role is distinct from the (3R)-enantiomer, which is reported to act as a DPP-IV inhibitor . While no quantitative yield data is provided, the divergent applications underscore the importance of selecting the correct enantiomer for targeted synthetic pathways. Procurement of the wrong enantiomer would result in an unusable intermediate, leading to project delays and increased costs.

HIV protease inhibitor DPP-IV inhibitor synthetic intermediate

Best Application Scenarios for (3S)-3-Amino-4-(benzyloxy)butanoic Acid Hydrochloride


Chiral Building Block for HIV Protease Inhibitor Synthesis

As a single (3S)-enantiomer with a benzyl-protected hydroxyl group, this compound serves as a key intermediate in the construction of HIV protease inhibitors, where stereochemical integrity is paramount . Researchers developing novel antiviral agents can leverage its defined chirality to build complex molecules with precise spatial orientation, avoiding the need for costly and time-consuming chiral resolution steps.

β-Amino Acid Scaffold for Peptide Mimetics

The β-amino acid backbone and protected hydroxyl group make this compound an attractive scaffold for designing conformationally constrained peptide mimetics . The (3S)-configuration provides access to a specific region of conformational space, while the benzyl group can be removed to reveal a free hydroxyl for further functionalization, enabling the exploration of structure-activity relationships in drug discovery.

Aqueous-Based Chemical Reactions and Assays

The hydrochloride salt form enhances water solubility, facilitating its use in aqueous reaction conditions and biological assays where organic co-solvents are undesirable . This property distinguishes it from the free base and many non-salt analogs, making it a preferred choice for applications requiring aqueous media, such as enzyme inhibition assays or cell-based studies.

Technical Documentation Hub

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